molecular formula C13H11NO3 B13878018 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde CAS No. 1160430-68-1

6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde

Cat. No.: B13878018
CAS No.: 1160430-68-1
M. Wt: 229.23 g/mol
InChI Key: KCAWYGIRPNKPCX-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a methoxyphenoxy group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the desired carbon-carbon bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 6-(4-Methoxyphenoxy)-3-pyridinecarboxylic acid.

    Reduction: 6-(4-Methoxyphenoxy)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity to its target, while the formyl group can participate in covalent interactions. The exact pathways involved vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1160430-68-1

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

6-(4-methoxyphenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-9H,1H3

InChI Key

KCAWYGIRPNKPCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O

Origin of Product

United States

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